Furan, 2-CH2CH2CONMe2
Description
Furan, 2-CH₂CH₂CONMe₂ (systematic name: 2-(N,N-Dimethylpropionamido)furan) is a furan derivative substituted at the 2-position with a propionamide group where the amide nitrogen is dimethylated. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. The structure comprises a furan ring (a five-membered aromatic oxygen heterocycle) linked to a -(CH₂)₂CONMe₂ group. This substitution introduces polar and hydrogen-bonding capabilities due to the amide functional group, distinguishing it from simpler alkyl- or acid-substituted furans.
Properties
IUPAC Name |
3-(furan-2-yl)-N,N-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10(2)9(11)6-5-8-4-3-7-12-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGRNXCQOGUIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879579 | |
| Record name | Furan, 2-CH2CH2CONMe2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Oxidation of Furan Precursors
A prominent route involves the oxidation of furan derivatives bearing hydroxymethyl or formyl groups. For example, 5-(hydroxymethyl)furfural (HMF) and its dimeric form, di-HMF, are oxidized to carboxylic acid derivatives under controlled conditions. Although source focuses on furan-2,5-dicarboxylic acid (FDCA) synthesis, its methodology provides insights applicable to 2-CH₂CH₂CONMe₂:
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Catalyst : Heterogeneous noble metal catalysts (e.g., Pt/C) under oxygen-rich environments.
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Conditions : Reactions proceed at 100°C in aqueous media (≥50% water by weight) with pH maintained between 4.0–7.0 to prevent over-oxidation.
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Mechanism : HMF undergoes sequential oxidation to form intermediates like 5-formylfuran-2-carboxylic acid (FFCA), which can be amidated to yield the target compound.
Table 1: Comparative Oxidation Conditions for Furan Derivatives
Microwave-Assisted Condensation Reactions
Source demonstrates the efficacy of microwave irradiation in accelerating condensation reactions between furan-2-carboxaldehydes and amines or amides. For 2-CH₂CH₂CONMe₂, this approach reduces reaction times from hours to minutes:
Table 2: Classical vs. Microwave-Assisted Synthesis
Stepwise Functionalization of the Furan Ring
A modular approach involves constructing the side chain before attaching it to the furan core:
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Propanamide Synthesis : Reacting acrylic acid with dimethylamine forms CH₂CH₂CONMe₂.
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Coupling to Furan : Employing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the side chain to 2-bromofuran.
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Challenges : Steric hindrance at the 2-position necessitates bulky ligands (e.g., triphenylphosphine) to enhance coupling efficiency.
Critical Analysis of Methodologies
Catalytic Oxidation Limitations
Microwave Efficiency Trade-offs
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Scalability : Batch processing limits large-scale application, though flow reactors mitigate this.
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Substrate Specificity : Electron-deficient furans react sluggishly under microwave conditions.
Industrial and Research Applications
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-withdrawing nature of the CONMe₂ group directs electrophiles to the 5-position of the furan ring (para to the substituent). This regioselectivity aligns with observations for other 2-substituted furans with electron-withdrawing groups .
Mechanistic Insight : The amide group withdraws electron density via resonance, stabilizing the σ-complex intermediate at the 5-position during electrophilic attack .
Nucleophilic Substitution
| Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| 5-Bromo-2-CH₂CH₂CONMe₂-furan | KCN | DMF, 80°C | 5-Cyano-2-CH₂CH₂CONMe₂-furan |
Condensation Reactions
The electron-withdrawing substituent reduces the furan’s reactivity in condensations compared to electron-rich analogs. For example, reactions with aldehydes/ketones require acid catalysis :
| Reaction Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Acetone | H₃PO₄ or BF₃ | Macrocyclic oligomers via 5-position coupling | 40–60% |
Kinetic Note : Electron-withdrawing groups slow reaction rates by ~30% compared to furan-2-carboxaldehydes .
Oxidation and Reduction
The furan ring’s stability under oxidative conditions is compromised by the CONMe₂ group:
Acylation and Alkylation
| Reagent | Catalyst | Position | Product |
|---|---|---|---|
| Acetic anhydride | BF₃ | 5-position | 5-Acetyl-2-CH₂CH₂CONMe₂-furan |
Reactions with Diazonium Salts
Coupling occurs preferentially at the 5-position under weakly acidic conditions :
Yield : 45–60% (dependent on diazonium salt electrophilicity).
Hydrogen Bonding and Complexation
The CONMe₂ group participates in hydrogen bonding, influencing solubility and reactivity:
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Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to amide H-bonding .
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Metal Coordination : Forms complexes with Cu(II) and Ag(I), altering redox properties in catalytic cycles .
Thermal Stability and Polymerization
Under acidic conditions, the electron-releasing effect of protonated CONMe₂ intermediates promotes ring-opening polymerization :
Scientific Research Applications
Furan, 2-CH2CH2CONMe2, has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of resins, agrochemicals, and other industrial materials.
Mechanism of Action
The mechanism of action of Furan, 2-CH2CH2CONMe2, involves its interaction with various molecular targets and pathways. In biological systems, furan derivatives can interact with enzymes and receptors, leading to various pharmacological effects. For example, they may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key attributes of Furan, 2-CH₂CH₂CONMe₂ with related furan derivatives:
Key Comparative Insights :
Polarity and Solubility: The N,N-dimethylpropionamide group in 2-CH₂CH₂CONMe₂ enhances polarity compared to alkyl-substituted furans (e.g., 2-pentylfuran) but reduces acidity relative to Furan-2-acetic acid. This makes it soluble in polar organic solvents (e.g., DMSO, acetone) but less water-soluble than carboxylic acid derivatives. In contrast, 2-pentylfuran is highly lipophilic, favoring nonpolar environments .
Reactivity :
- The electron-withdrawing amide group in 2-CH₂CH₂CONMe₂ may deactivate the furan ring toward electrophilic substitution, directing reactions to the 5-position. This contrasts with Furan-2-acetic acid , where the electron-withdrawing carboxylic acid group similarly deactivates the ring but offers sites for condensation or salt formation .
- Alkyl-substituted furans (e.g., 2-pentylfuran) are more reactive in electrophilic aromatic substitution due to the electron-donating alkyl group .
Biological Activity: Amide-substituted furans are often explored in medicinal chemistry due to their hydrogen-bonding capacity, which can improve target binding. For example, 5-Furan-2-yl-1,3,4-oxadiazol-2-ylamine exhibits antimicrobial activity linked to its heterocyclic core .
Thermal Stability :
- The dimethylamide group in 2-CH₂CH₂CONMe₂ likely increases thermal stability compared to furan derivatives with labile substituents (e.g., esters or nitro groups).
Q & A
Q. What ethical and methodological standards are critical when publishing data on this compound?
- Methodological Answer :
- Reproducibility : Disclose raw data, instrument settings, and calibration protocols in supplementary materials.
- Ethical Compliance : Document IRB/IACUC approvals for biological studies and cite prior work transparently to avoid plagiarism.
- Peer Review : Pre-submit to preprint servers for community feedback, addressing potential flaws preemptively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
